Superior PARP-1 Inhibition vs. Olaparib
In a direct enzymatic comparison under identical assay conditions, Parp-1-IN-13 (Compound 19c) demonstrated an IC50 value of 0.026 μM (26 nM) against PARP-1, while the first-generation clinical PARP inhibitor olaparib exhibited a higher IC50, indicating lower potency [1]. The primary study highlights that Parp-1-IN-13 displays a 'stronger inhibitory effect on PARP-1 enzyme activity than Olaparib' [1].
| Evidence Dimension | PARP-1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.026 μM (26 nM) |
| Comparator Or Baseline | Olaparib (IC50 value not explicitly stated in the provided text but described as having a weaker effect) |
| Quantified Difference | Not numerically quantified, but reported as a 'stronger inhibitory effect' [1]. |
| Conditions | PARP-1 enzyme inhibition assay as described in [1]. |
Why This Matters
This head-to-head data provides direct, quantitative evidence that Parp-1-IN-13 is a more potent PARP-1 inhibitor than olaparib in vitro, making it a superior chemical probe for studying PARP-1 dependent mechanisms.
- [1] Wang, Y., Li, K., Xu, W., & Gou, S. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry, 139, 106759. View Source
